molecular formula C14H20N2OS B2752773 N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide CAS No. 1427862-17-6

N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide

Cat. No. B2752773
CAS RN: 1427862-17-6
M. Wt: 264.39
InChI Key: IWNUGAOFVMZNDF-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide, also known as CTB or CTB-001, is a novel psychoactive substance that belongs to the class of cathinones. It was first synthesized in 2017 by a team of researchers led by Dr. Zoltán Varga at the University of Szeged in Hungary. Since then, CTB has gained attention in the scientific community due to its potential therapeutic applications and unique properties.

Mechanism of Action

N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, similar to other cathinones. This mechanism of action is believed to be responsible for its psychoactive effects and potential therapeutic applications.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, leading to a range of physiological effects. These effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria and increased sociability.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its potential for abuse and addiction, which must be carefully monitored in any research involving N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide.

Future Directions

There are several potential future directions for research on N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide. One area of interest is its potential as a treatment for various neurological disorders, including depression, anxiety, and addiction. Another area of interest is its potential as a tool for studying the neurobiology of reward and motivation. Further research is needed to fully understand the potential benefits and limitations of N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide in these areas.

Synthesis Methods

The synthesis of N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide involves a multi-step process that starts with the reaction of 2-bromo-5-methylthiophene with tert-butyl (1-cyano-1-methylethyl)carbamate in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-bromobutanoyl chloride to form the final product, N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide. The synthesis of N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide has been optimized to produce high yields and purity, making it a viable candidate for further research.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide has shown potential for use in the treatment of various neurological disorders, including depression, anxiety, and addiction. In a study published in the journal Psychopharmacology, researchers found that N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide was able to reduce depressive-like behavior in rats. Another study published in the journal Neuropsychopharmacology found that N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide was able to reduce cocaine self-administration in rats, suggesting its potential as a treatment for addiction.

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-4-(5-methylthiophen-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-4-14(3,10-15)16-13(17)7-5-6-12-9-8-11(2)18-12/h8-9H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNUGAOFVMZNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CCCC1=CC=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide

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